Tetrachlorantraniliprole

CAS No.: 1104384-14-6

Cat. No.: VC20432643

Molecular Formula: C17H10BrCl4N5O2

Molecular Weight: 538.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1104384-14-6 |

|---|---|

| Molecular Formula | C17H10BrCl4N5O2 |

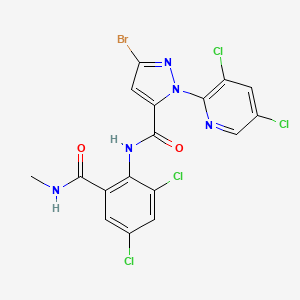

| Molecular Weight | 538.0 g/mol |

| IUPAC Name | 5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |

| Standard InChI Key | ONILAONOGQYBHW-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Physicochemical Properties

TCTP (IUPAC name: 3-Bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloro-2-pyridyl)-1H-pyrazole-5-carboxamide) has the molecular formula C₁₇H₁₀BrCl₄N₅O₂ and a molecular weight of 538.0 g/mol . It crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 15.33 Å, b = 16.71 Å, c = 19.67 Å, and a density of 1.605 g/cm³ . The compound appears as an off-white solid with a melting point of 189–191°C and limited water solubility .

Table 1: Key Physicochemical Properties of TCTP

Synthesis and Manufacturing

Synthetic Pathways

TCTP is synthesized via a six-step route starting from 2,3,5-trichloropyridine :

-

Hydrazine substitution: Replacement of a chlorine atom in 2,3,5-trichloropyridine with hydrazine yields 2-hydrazino-3,5-dichloropyridine .

-

Cyclization: Reaction with diethyl maleate forms a pyrazolinone intermediate .

-

Bromination: Treatment with phosphorus oxybromide introduces a bromine atom .

-

Saponification and chlorination: Hydrolysis of the ester to carboxylic acid, followed by chlorination to acyl chloride .

-

Amidation: Coupling with 2-amino-3,5-dichloro-N-methylbenzamide produces TCTP .

An optimized copper-catalyzed cyclization method improved the yield from 4.7% to 51.7%, enhancing scalability .

Table 2: Comparison of TCTP Synthesis Methods

| Parameter | Initial Method | Optimized Method |

|---|---|---|

| Steps | 6 | 6 |

| Key Innovation | - | Cu catalysis |

| Yield | 18% | 51.7% |

| Byproduct Reduction | Moderate | High |

Mechanism of Action

TCTP binds to insect RyRs, triggering uncontrolled calcium release from the sarcoplasmic reticulum . This disrupts muscle contraction, leading to paralysis and death. Unlike non-selective insecticides, TCTP exhibits high specificity for lepidopteran RyRs, minimizing harm to beneficial arthropods like Harmonia axyridis (ladybeetles) and Eisenia fetida (earthworms) . Comparative studies with chlorantraniliprole suggest TCTP’s enhanced binding affinity due to its tetra-chlorinated pyridine moiety .

Agricultural Applications

Target Pests and Formulations

TCTP controls lepidopteran pests, including:

-

Plutella xylostella (diamondback moth)

-

Cnaphalocrocis medinalis (rice leaf roller)

Commercial formulations (e.g., 10% suspension concentrate) are applied at 30–60 g a.i./ha, providing residual activity for 14–21 days . Synergistic mixtures with organophosphates (e.g., chlorpyrifos) reduce application rates by 40–60% while delaying resistance .

Environmental Fate and Degradation

Hydrolysis and Photolysis

TCTP degrades rapidly in water via hydrolysis (half-life = 1.2–231 days) and photolysis (1.4–2.8 hours) . Key factors influencing degradation:

-

pH: Hydrolysis accelerates under alkaline conditions (e.g., t₁/₂ = 1.2 days at pH 9 vs. 231 days at pH 5) .

-

Temperature: Hydrolysis rate increases 3-fold between 25°C and 55°C .

-

Dissolved organics: Fulvic acid (10 mg/L) reduces photolysis by 32% due to light screening .

Transformation Products

Four major degradation products identified:

Despite reduced acute toxicity, these products retain GHS Category 1–2 hazards for aquatic ecosystems .

Table 3: Environmental Half-Lives of TCTP

| Condition | Half-Life | Source |

|---|---|---|

| Hydrolysis (pH 5, 25°C) | 231 days | |

| Hydrolysis (pH 9, 25°C) | 1.2 days | |

| Photolysis (natural light) | 1.4–2.8 hours | |

| Soil (aerobic) | 28–42 days |

Ecotoxicology and Non-Target Effects

Aquatic Organisms

-

Zebrafish (Danio rerio): LC₅₀ = 4.7 mg/L (96 h); sublethal exposure (0.1 mg/L) causes pericardial edema, reduced heart rate, and neurodevelopmental defects via oxidative stress and Wnt pathway dysregulation .

Pollinators

-

Honeybees (Apis mellifera): Acute LC₅₀ = 298.2 mg/L (96 h); synergistic toxicity with tebuconazole disrupts detoxification enzymes (CarE, CYP450) and immune genes (abaecin, CYP6AS14) .

Regulatory Status and Resistance Management

Registered in China for rice, corn, and vegetables, TCTP is under review in the EU and USA . Resistance monitoring in Plutella xylostella populations indicates a low risk (<5% frequency) due to its novel mode of action .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume